2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one
Description
This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group linked to a 3-fluorophenylmethyl moiety. The ethanone backbone is further modified with a piperidin-1-yl group, which contributes to its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-18-8-6-7-17(13-18)14-25-15-21(19-9-2-3-10-20(19)25)29(27,28)16-22(26)24-11-4-1-5-12-24/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHYDIMNHKJKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution.
The sulfonyl group is then added through sulfonation, typically using reagents like chlorosulfonic acid or sulfur trioxide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the piperidine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following compounds share structural motifs with the target molecule, differing in substituents or functional groups:
Key Observations :
- Fluorine vs. Chlorine Substitutions : The 3-fluorophenyl group in the target compound may offer better metabolic stability compared to chlorinated analogs (e.g., ), as fluorine’s electronegativity reduces oxidative degradation .
- Piperidine vs. Morpholine : Piperidine’s basic nitrogen enhances blood-brain barrier penetration compared to morpholine, making the target compound more suited for CNS targets .
- Sulfonyl Group Positioning : The sulfonyl group at the indole 3-position is critical for receptor binding, as seen in 5-HT6 ligands () and HDAC inhibitors ().
Pharmacological and Functional Comparisons
Serotonin Receptor (5-HT6) Ligands
Compounds like 1-(5-fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one () share the indole-sulfonyl-piperazine/piperidine scaffold. The target compound’s 3-fluorophenylmethyl group may enhance selectivity over iodophenyl analogs due to reduced steric hindrance .
Analgesic and Psychoactive Derivatives
- The piperidine-containing analgesic 1-((3R,4S)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one () demonstrates that fluorinated aryl groups improve potency. The target compound’s lack of a trifluorophenyl group may reduce analgesic effects but increase receptor specificity.
- Psychoactive analogs like MAM-2201 () highlight the risks of fluorinated indole derivatives in illicit drug design, underscoring the need for rigorous pharmacological profiling of the target compound .
Physicochemical Properties
Notes:
Research Findings and Implications
- Receptor Selectivity : The 3-fluorophenylmethyl group in the target compound may reduce off-target effects compared to bulkier substituents (e.g., 4-iodophenyl in ) .
- Metabolic Stability : Fluorine substitution enhances resistance to cytochrome P450 metabolism, as observed in HDAC inhibitors like JNJ-26481585 () .
- Safety Considerations : Structural similarities to psychoactive substances (e.g., AM-1220 , ) necessitate thorough toxicological screening .
Biological Activity
The compound 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one , commonly referred to by its developmental code WAY-310507 , is a synthetic small molecule that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
- Chemical Name : 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one
- CAS Number : 686743-93-1
- Molecular Formula : C24H21FN2O3S
- Molecular Weight : 436.5 g/mol
Antimicrobial Activity
Research has indicated that WAY-310507 exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against certain pathogens:
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Escherichia coli | >125 | Bacteriostatic effect |
The compound demonstrates bactericidal activity, which is characterized by its ability to kill bacteria rather than merely inhibiting their growth .
Antibiofilm Activity
WAY-310507 has also shown promise in disrupting biofilm formation, which is a significant factor in chronic infections. The Minimum Biofilm Inhibitory Concentration (MBIC) values for various strains are as follows:
| Bacterial Strain | MBIC (μg/mL) | Comparison to Ciprofloxacin |
|---|---|---|
| MRSA | 62.216 - 124.432 | Inferior to ciprofloxacin |
| Staphylococcus epidermidis | 31.108 - 62.216 | Comparable to ciprofloxacin |
These results indicate that WAY-310507 can effectively inhibit biofilm formation, making it a candidate for further development in treating biofilm-associated infections .
The mechanism through which WAY-310507 exerts its biological effects involves several pathways:
- Inhibition of Protein Synthesis : The compound interferes with the ribosomal function of bacteria, leading to a halt in protein production essential for bacterial growth.
- Disruption of Nucleic Acid Synthesis : By targeting nucleic acid pathways, WAY-310507 prevents the replication and transcription processes necessary for bacterial survival.
- Biofilm Disruption : The compound disrupts the structural integrity of biofilms, making bacteria more susceptible to antibiotics and the host immune response .
Study on MRSA Infections
A recent study evaluated the efficacy of WAY-310507 against Methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed a significant reduction in biofilm formation and viability at concentrations lower than those required for traditional antibiotics, suggesting its potential use in treating resistant infections .
Efficacy Against Biofilm Infections
Another investigation focused on the compound's ability to combat biofilms formed by various pathogens, including E. coli and Pseudomonas aeruginosa. Results indicated that WAY-310507 not only inhibited biofilm formation but also disrupted pre-existing biofilms, highlighting its dual-action capability .
Q & A
Q. What are the standard synthetic routes for preparing 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one, and what intermediates are critical?
The compound is synthesized via sulfonylation of the indole core followed by coupling with a piperidine-containing ketone. Key steps include:
- Friedel-Crafts acylation : Introduction of the piperidinyl-ethanone group using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
- Sulfonylation : Reaction of 1-[(3-fluorophenyl)methyl]-1H-indole with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl bridge . Critical intermediates include 1-[(3-fluorophenyl)methyl]-1H-indole-3-sulfonyl chloride and 1-(piperidin-1-yl)ethan-1-one derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation exposure. Use fume hoods, nitrile gloves, and lab coats .
- Spill Management : Avoid discharge into drains. Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Fire Hazards : Toxic fumes (e.g., SOₓ, NOₓ) may form during combustion. Firefighters should use self-contained breathing apparatus .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data (NMR, IR) be resolved for this compound?
- Validation Strategies :
Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra. Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions .
Use X-ray crystallography (as in related sulfone derivatives) to confirm molecular geometry and assign spectral peaks .
- Common Pitfalls : Solvent effects, tautomerism, or conformational flexibility in the indole-piperidine system may cause shifts. Dynamic NMR or variable-temperature studies can clarify .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Functional Group Modulation : Systematically vary substituents on the indole (e.g., fluorophenyl position) and piperidine (e.g., N-alkylation) to assess biological activity changes .
- Biological Assays : Test derivatives against target enzymes (e.g., viral proteases) or cellular models. Use IC₅₀ values and molecular docking to correlate structural features with activity .
- Crystallographic Studies : Resolve ligand-target complexes (e.g., via X-ray) to identify critical binding interactions .
Q. How should conflicting reports on biological activity across experimental models be addressed?
- Parameter Standardization : Ensure consistency in assay conditions (e.g., cell lines, compound concentration, incubation time) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., sulfone derivatives) to identify trends. For example, antitubercular activity in related compounds correlates with electron-withdrawing groups on the aryl ring .
- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to confirm target specificity and rule off-target effects .
Q. What advanced techniques validate the compound’s stability under physiological or storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation via HPLC-MS .
- Long-Term Stability : Store samples at –20°C in amber vials under nitrogen. Assess purity every 3–6 months using chiral chromatography (if applicable) .
- Metabolic Stability : Use liver microsome assays to evaluate susceptibility to cytochrome P450-mediated oxidation .
Methodological Guidance
Q. What analytical techniques are recommended for confirming purity and structural integrity?
- Purity Assessment :
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
- Structural Confirmation :
- X-ray Crystallography : Resolve single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for acylation steps. AlCl₃ typically provides higher yields (>75%) for aromatic ketones .
- Microwave-Assisted Synthesis : Reduce reaction time for sulfonylation from 12 hours to 30–60 minutes at 100°C .
- Workup Optimization : Extract sulfonated intermediates with dichloromethane (3×50 mL) to minimize product loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
